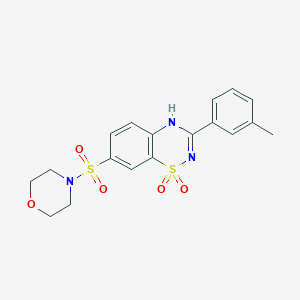

3-(3-methylphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Description

3-(3-Methylphenyl)-7-(morpholine-4-sulfonyl)-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione (CAS: 950316-78-6) is a benzothiadiazine derivative characterized by a 1,1-dione core, a 3-methylphenyl substituent at position 3, and a morpholine-4-sulfonyl group at position 7 . Its molecular formula is C₁₈H₁₉N₃O₅S₂, with a molecular weight of 421.49 g/mol. The compound’s structure combines sulfonamide and heterocyclic moieties, which are common in pharmacologically active molecules. The morpholine-sulfonyl group enhances solubility and bioavailability, while the 3-methylphenyl group may influence steric interactions in biological targets .

Properties

IUPAC Name |

3-(3-methylphenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S2/c1-13-3-2-4-14(11-13)18-19-16-6-5-15(12-17(16)27(22,23)20-18)28(24,25)21-7-9-26-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHSWRHBDVXDID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Intermolecular Annulation

A streamlined method employs o-amino benzamide as the precursor. In ethanol under reflux, this substrate undergoes annulation with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as both an oxidizing and cyclizing agent. The reaction proceeds via:

- Sulfonamide Formation : The amine group of o-amino benzamide reacts with a sulfonyl chloride derivative.

- Oxidative Cyclization : DBDMH facilitates ring closure, forming the benzothiadiazine dioxide moiety.

This method achieves yields of 68–72% under optimized conditions (reflux for 8–12 hours).

Rhodium-Catalyzed C–H Amidation/Cyclization

An alternative route uses rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) with sulfoximines and 1,4,2-dioxazol-5-ones as substrates. Key features:

- Regioselective C–H Activation : The rhodium catalyst directs amidation at the ortho position of the sulfoximine.

- Cyclization : Intramolecular attack by the sulfonamide nitrogen forms the benzothiadiazine ring.

This method offers superior regiocontrol but requires anhydrous conditions and inert atmospheres.

Introduction of the Morpholine-4-Sulfonyl Group

Incorporating the morpholine sulfonyl moiety occurs via sulfonation and amine coupling :

Sulfonation of Morpholine

- Chlorosulfonation : Morpholine reacts with chlorosulfonic acid at 0–5°C to yield morpholine-4-sulfonyl chloride.

- Coupling to Benzothiadiazine : The sulfonyl chloride intermediate reacts with the benzothiadiazine core in dichloromethane (DCM) using triethylamine as a base.

Critical Parameters :

- Temperature must remain below 10°C during chlorosulfonation to prevent decomposition.

- Stoichiometric excess of triethylamine (1.5 equiv) ensures complete deprotonation of the benzothiadiazine nitrogen.

Functionalization with the 3-Methylphenyl Substituent

The 3-methylphenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling :

Friedel-Crafts Alkylation

Suzuki-Miyaura Cross-Coupling

For higher regioselectivity:

- Borylation : The benzothiadiazine core is functionalized with a boronic ester using Pd(dppf)Cl₂ .

- Coupling : Reacted with 3-methylphenylboronic acid under Miyaura conditions (K₂CO₃, Pd(PPh₃)₄).

This method achieves 75–80% yield but requires rigorous exclusion of oxygen.

Final Assembly and Purification

Sequential Coupling Strategy

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chlorides.

- Recrystallization : Ethanol/water mixtures (9:1) yield crystals with >95% purity.

Analytical Characterization

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Reduces reaction times from hours to minutes (e.g., 30 minutes at 120°C for annulation).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3-methylphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has a wide range of scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in various organic transformations.

Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new therapeutic agents.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiadiazine derivatives exhibit structural diversity, primarily through substitutions on the benzene ring or modifications to the sulfonamide and heterocyclic components. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

Physicochemical and Pharmacological Properties

- Solubility : The morpholine-sulfonyl group in the target compound confers higher aqueous solubility compared to chlorinated analogs (e.g., 7-chloro-3-methyl derivative) .

- Bioactivity : Sulfamoyl and sulfonyl groups are critical for binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). The morpholine group may reduce off-target interactions compared to bulkier substituents (e.g., piperidinyl) .

- Stability : The fully aromatic 2H-1λ⁶,2,4-benzothiadiazine core in the target compound is more stable under oxidative conditions than dihydro derivatives .

Biological Activity

The compound 3-(3-methylphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a synthetic organic molecule belonging to the class of benzothiadiazine derivatives. It exhibits significant biological activity, particularly as an enzyme inhibitor, and has potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments.

This compound is characterized by its complex structure, which includes a benzothiadiazine core with specific substituents that contribute to its biological activity. The IUPAC name reflects its intricate arrangement of functional groups.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H19N3O6S2 |

| Molecular Weight | 403.48 g/mol |

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and proteins. The mechanism involves binding to the active sites of target enzymes, which leads to the modulation of various biochemical pathways. This inhibition can result in significant biological effects depending on the target enzyme.

Enzyme Inhibition

Research indicates that this compound may selectively inhibit enzymes involved in inflammatory processes and cancer progression. For instance:

- Cyclooxygenase (COX) Inhibition : Studies have shown that similar compounds can inhibit COX enzymes, which play a crucial role in inflammation and pain signaling.

- Protein Kinase Inhibition : The compound may also affect protein kinases involved in cell signaling pathways related to cancer cell proliferation.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

Case Study 1: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in human cell lines. The results indicated a potential for use in treating inflammatory diseases.

Case Study 2: Anticancer Properties

Preliminary studies using cancer cell lines revealed that this compound could induce apoptosis (programmed cell death) in malignant cells. This effect was attributed to the inhibition of key survival pathways mediated by specific kinases.

Comparative Analysis with Similar Compounds

The biological activity of This compound can be compared with other benzothiadiazine derivatives:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Moderate anti-inflammatory | COX inhibition |

| Compound B | Strong anticancer | Apoptosis induction |

| Target Compound | Significant anti-inflammatory and anticancer | Enzyme inhibition |

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-methylphenyl)-7-(morpholine-4-sulfonyl)-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione?

Methodological Answer: The synthesis involves multi-step pathways, typically starting with the formation of the benzothiadiazine core via cyclization reactions. Key steps include:

- Sulfonylation at position 7 : Introduce the morpholine sulfonyl group using sulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane or DMF as solvents, with bases like triethylamine to neutralize HCl byproducts) .

- Substituent introduction at position 3 : Coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic substitution can attach the 3-methylphenyl moiety.

- Optimization : Reaction temperatures (60–100°C) and catalyst systems (e.g., Pd catalysts for cross-coupling) are critical for yield improvement. Purification via column chromatography or recrystallization ensures purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the morpholine sulfonyl group’s protons resonate at δ 3.6–3.8 ppm (¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

- X-ray Crystallography : Resolves 3D conformation if single crystals are obtained (requires slow evaporation from solvents like ethanol/water mixtures) .

Q. What initial biological assays are recommended for evaluating its pharmacological potential?

Methodological Answer:

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates (e.g., measure IC₅₀ values via fluorescence quenching) .

- Antimicrobial screening : Use standardized microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step at position 7?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may require strict anhydrous conditions.

- Catalyst/base systems : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate sulfonylation .

- Temperature control : Moderate heating (50–70°C) balances reaction rate and side-product formation.

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, UV detection at 254 nm) .

Q. How do structural modifications at positions 3 and 7 influence bioactivity?

Methodological Answer:

- Position 3 (3-methylphenyl) :

- Steric effects : Bulky substituents may hinder target binding; compare with smaller groups (e.g., methyl vs. tert-butyl).

- Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilic interactions with enzyme active sites .

- Position 7 (morpholine sulfonyl) :

- Hydrogen bonding : The sulfonyl group interacts with polar residues (e.g., lysine or arginine in kinases).

- Morpholine ring flexibility : Replace with rigid heterocycles (e.g., piperazine) to study conformational effects on potency .

Q. What computational methods are suitable for studying its interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., ATP-binding pockets in kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- QSAR modeling : Corrogate substituent properties (e.g., logP, molar refractivity) with bioactivity data to design analogs .

Q. How to resolve contradictions in spectroscopic data from different synthetic batches?

Methodological Answer:

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., incomplete sulfonylation intermediates).

- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals .

- Reproducibility checks : Standardize reaction protocols (e.g., solvent purity, inert atmosphere) and cross-validate with independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.